Product packaging for 2-(4-Benzylphenoxy)-5-chloroaniline(Cat. No.:CAS No. 946715-22-6)

2-(4-Benzylphenoxy)-5-chloroaniline

Cat. No.: B3172101
CAS No.: 946715-22-6
M. Wt: 309.8 g/mol
InChI Key: SVKDBMULJSYXJE-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Context of Phenoxy-chloroaniline Compounds

Phenoxy-chloroaniline compounds are a class of organic molecules characterized by a core structure where an aniline (B41778) ring is substituted with both a chlorine atom and a phenoxy group. The specific positioning of these substituents, along with the presence of other functional groups, gives rise to a wide array of distinct chemical entities.

The structure of 2-(4-Benzylphenoxy)-5-chloroaniline places it within the family of substituted anilines. Key structural features include:

Aniline Core: A benzene (B151609) ring bearing an amino (-NH₂) group.

Chloro Substituent: A chlorine atom positioned at the 5th carbon of the aniline ring.

Phenoxy Group: A phenyl ether linkage at the 2nd position of the aniline ring.

Benzyl (B1604629) Moiety: A benzyl group (a benzene ring attached to a CH₂ group) substituting the phenoxy ring at the 4th position.

The synthesis of such diaryl ethers is often achieved through methods like the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). acs.orgorganic-chemistry.orgacs.orgtandfonline.comnih.gov This reaction is a cornerstone in the construction of the C-O bond that defines the phenoxy linkage.

The properties of phenoxy-chloroaniline compounds are heavily influenced by the nature and position of their substituents. For instance, the electronic effects of the chlorine atom and the steric bulk of the benzylphenoxy group in this compound are expected to modulate its reactivity and intermolecular interactions.

To provide a comparative context, the table below outlines the basic properties of the target compound and some related phenoxyaniline (B8288346) derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₉H₁₆ClNO309.8
5-Chloro-2-phenoxyanilineC₁₂H₁₀ClNO219.67
4-Chloro-2-phenoxyanilineC₁₂H₁₀ClNO219.67
2-(2-Benzylphenoxy)-3-chloroanilineC₁₉H₁₆ClNO309.8

Academic Significance and Research Rationale for Investigating this compound

The academic interest in this compound stems from the established significance of the broader phenoxyaniline scaffold in diverse research areas. Derivatives of phenoxyaniline have been explored for their potential as:

Pharmaceutical Intermediates: The phenoxyaniline core is present in a number of biologically active molecules. For example, certain phenoxyaniline derivatives have been investigated for their inhibitory action on the Na⁺/Ca²⁺ exchange system, suggesting potential applications in treating ischemic diseases. google.com

Anti-inflammatory Agents: Research has shown that some 9-phenoxyacridine (B3049667) derivatives, which can be synthesized from phenoxyanilines, exhibit anti-inflammatory properties by suppressing the release of chemical mediators from inflammatory cells. nih.gov

Building Blocks for Advanced Materials: The structural rigidity and potential for functionalization make phenoxyaniline derivatives interesting candidates for the development of novel polymers and dyes.

The specific combination of the benzyl group and the chloro-substituted phenoxyaniline core in This compound presents a unique molecular architecture. Researchers are often motivated to synthesize and characterize such novel compounds to explore the structure-activity relationships within a class of molecules. The introduction of the bulky and lipophilic benzyl group can significantly alter the pharmacological and physicochemical properties compared to simpler phenoxyanilines.

While detailed research findings on the specific biological activities or material applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest it as a candidate for screening in various biological assays, particularly in the fields of oncology and infectious diseases, where substituted anilines and diaryl ethers have shown promise. The compound serves as a valuable entity for further functionalization and derivatization to create libraries of related molecules for high-throughput screening and drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16ClNO B3172101 2-(4-Benzylphenoxy)-5-chloroaniline CAS No. 946715-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylphenoxy)-5-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c20-16-8-11-19(18(21)13-16)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKDBMULJSYXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Benzylphenoxy 5 Chloroaniline

Established Synthetic Routes and Precursor Chemistry

The construction of the 2-(4-benzylphenoxy)-5-chloroaniline molecule hinges on the formation of the diaryl ether linkage and the presence of the aniline (B41778) functionality. The key precursors for these syntheses are derivatives of benzene (B151609), phenol (B47542), and aniline, which are functionalized and coupled to build the final structure.

Approaches to Constructing the Phenoxy-Aniline Skeleton

The formation of the phenoxy-aniline backbone is typically achieved through nucleophilic aromatic substitution (SNAr) or Ullmann condensation reactions. wikipedia.orgorganic-chemistry.orgnih.gov

One common approach involves the reaction of a substituted nitroaromatic compound with a phenoxide. For instance, the synthesis could start from 2,5-dichloronitrobenzene, which is first reacted with 4-benzylphenol (B16752) in the presence of a base to form the diaryl ether. The nitro group is then subsequently reduced to the target aniline. The reduction of the nitro group in halogenated nitroaromatic compounds requires careful selection of reagents to avoid dehalogenation. google.com

Alternatively, an Ullmann-type condensation can be employed. This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In the context of this compound, this could involve the coupling of 2-bromo-4-chloroaniline (B1265534) with 4-benzylphenol. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org

A third approach involves the direct N-arylation of an aniline derivative with a substituted aryl halide, a reaction that can be catalyzed by various transition metals. nih.gov

Introduction and Functionalization of Halogen and Benzylphenoxy Moieties

The chloro and benzylphenoxy groups can be introduced at various stages of the synthesis, depending on the chosen route.

If starting with 4-chloroaniline (B138754), the bromine necessary for an Ullmann coupling can be introduced via electrophilic bromination using N-bromosuccinimide. chemicalbook.comchemicalbook.com The synthesis of the key precursor, 4-benzylphenol, is also a critical step. nih.govsigmaaldrich.com

In routes starting with a nitrobenzene (B124822) derivative, such as 2,5-dichloronitrobenzene, the chloro substituent is already in place. The benzylphenoxy moiety is introduced by reaction with 4-benzylphenol. google.com The subsequent reduction of the nitro group to an amine is a crucial transformation. A variety of reducing agents can be used, including iron in acidic media, tin(II) chloride, or catalytic hydrogenation. prepchem.comnjit.edu For instance, the reduction of 4-chloro-2-nitrophenol (B165678) to 2-amino-4-chlorophenol (B47367) can be achieved with high yield using iron filings in acidic water. prepchem.com

Methodological Advancements in the Synthesis of this compound

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods for constructing molecules like this compound.

Catalytic Strategies for Efficient Bond Formation

Modern cross-coupling reactions have largely superseded the classical Ullmann condensation for the formation of diaryl ethers and C-N bonds. Palladium, nickel, and copper catalysts with various ligands have been developed to facilitate these transformations under milder conditions and with greater efficiency. For example, copper-catalyzed N-arylation of anilines with aryl halides, a process related to the Goldberg reaction, offers an alternative to the Buchwald-Hartwig amination. wikipedia.org The use of soluble copper catalysts and specific ligands can improve the yields and reduce the harshness of the reaction conditions typically associated with Ullmann-type reactions. organic-chemistry.org

Catalytic hydrogenation is a key step in syntheses that proceed via a nitro-intermediate. The use of catalysts like platinum on carbon or Raney nickel is common. google.comquickcompany.in Challenges such as dehalogenation can be mitigated by using specific catalyst modifications or additives. For instance, a patented process for a similar compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, utilizes a combination of catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) followed by gaseous hydrogenation with a platinum-based catalyst to achieve a high-purity product. google.com

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents.

For the synthesis of related aniline derivatives, methods have been developed that use water as a solvent or employ microwave irradiation to accelerate reactions and reduce energy consumption. nih.gov For example, the N-arylation of 4-chloroquinazolines has been efficiently carried out in a mixture of THF and water under microwave irradiation, offering a more sustainable alternative to traditional heating. nih.gov While not specifically reported for this compound, such protocols represent a promising avenue for its greener synthesis. The development of catalyst- and additive-free reactions, as demonstrated in the synthesis of some 2-benzyl N-substituted anilines, also highlights a move towards more environmentally friendly synthetic strategies. beilstein-journals.org

Synthesis and Derivatization of Analogs and Related Compounds

The synthetic methodologies described for this compound can be adapted to produce a wide range of analogs and related compounds. By varying the starting materials, derivatives with different substitution patterns on both aromatic rings can be accessed.

For instance, by replacing 4-benzylphenol with other substituted phenols, a library of 2-(substituted phenoxy)-5-chloroanilines can be generated. Similarly, starting with different chloro-substituted anilines or nitrobenzenes would yield analogs with altered chlorination patterns.

The synthesis of related diaryl ether structures is well-documented. For example, the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives involves a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and hydroquinone, followed by reduction of the nitro group and amide bond formation. nih.gov This highlights the modularity of these synthetic approaches.

Furthermore, the aniline functional group in the final product provides a handle for further derivatization, such as acylation or participation in further coupling reactions, to create a diverse range of more complex molecules. The synthesis of 2-methoxy-5-chloroaniline derivatives, for example, showcases how the aniline moiety can be further functionalized. google.com

Exploration of Positional Isomers and Substituted Derivatives

The synthesis of positional isomers of this compound can be readily conceptualized by varying the starting materials. For instance, using 2-benzylphenol (B1197477) instead of 4-benzylphenol would lead to the 2-(2-benzylphenoxy) isomer. Similarly, altering the substitution pattern of the chloroaniline component would yield a wide array of isomers.

The generation of substituted derivatives from the parent molecule would primarily involve reactions targeting the aniline and the benzyl (B1604629) moieties. The aromatic rings themselves could undergo electrophilic substitution, though the conditions would need to be carefully controlled to manage selectivity.

Compound Name Structure Note
This compoundThe target molecule of this theoretical exploration.
4-BenzylphenolA key precursor for the synthesis of the target molecule.
2,5-DichloronitrobenzeneA potential starting material for the synthesis.
2-Amino-4-chlorophenolA potential precursor for alternative synthetic routes.

Functional Group Interconversions and Modifications on the this compound Scaffold

The this compound scaffold presents several sites for functional group interconversion, enabling the synthesis of a diverse library of derivatives.

The primary amino group of the aniline moiety is a versatile handle for numerous transformations. It can be diazotized and subsequently substituted to introduce a range of functionalities (Sandmeyer reaction), including hydroxyl, cyano, or other halides. Acylation of the amine with various acylating agents would yield the corresponding amides, which could serve as precursors for further modifications. fiveable.me

The benzylic C-H bonds of the benzyl group are susceptible to oxidation, potentially yielding a benzophenone (B1666685) derivative. Alternatively, hydrogenolysis of the benzyl ether could deprotect the phenol, yielding 2-hydroxy-5-chloroaniline and toluene. The chlorine atom on the aniline ring is generally unreactive towards nucleophilic substitution under normal conditions but could be displaced under forcing conditions or through metal-catalyzed cross-coupling reactions. ontosight.ai

Reaction Type Reagents and Conditions Potential Product
Diazotization and Sandmeyer Reaction1. NaNO₂, aq. HCl, 0-5 °C; 2. CuCN/KCN2-(4-Benzylphenoxy)-5-chlorobenzonitrile
Amide FormationAcetyl chloride, pyridineN-(2-(4-Benzylphenoxy)-5-chlorophenyl)acetamide
Benzyl Ether CleavageH₂, Pd/C, ethanol2-Amino-4-chlorophenol
Oxidation of Benzyl GroupKMnO₄, heat(4-(4-chloro-2-nitrophenoxy)phenyl)(phenyl)methanone (assuming nitro precursor)

Mechanistic Investigations of Synthetic Reactions

While no specific mechanistic studies for the synthesis of this compound have been reported, the mechanisms of the proposed synthetic reactions are well-established in organic chemistry.

Reaction Kinetics and Proposed Transition States

The kinetics of the Ullmann condensation are complex and can be influenced by various factors, including the nature of the copper catalyst, the solvent, and the electronic properties of the substrates. mdpi.com The reaction is believed to proceed through a copper(I) phenoxide intermediate which then undergoes oxidative addition to the aryl halide. The rate-determining step is often the reductive elimination from a copper(III) intermediate to form the diaryl ether. organic-chemistry.org

For a nucleophilic aromatic substitution pathway, the reaction rate is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction of 4-benzylphenoxide with 2,5-dichloronitrobenzene would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.org The rate of this SNAr reaction would be significantly influenced by the solvent polarity, with polar aprotic solvents generally accelerating the reaction. nih.gov The transition state leading to the Meisenheimer complex would involve the development of negative charge on the aromatic ring, which is stabilized by the nitro group.

Stereochemical Considerations in Complex Syntheses (if applicable)

The molecule this compound is achiral, and therefore, its synthesis from achiral precursors does not involve stereochemical considerations. However, if any of the subsequent modifications were to introduce a chiral center, for example, through asymmetric reduction of a potential ketone derivative, then stereochemical control would become a critical aspect of the synthesis. In such a scenario, the use of chiral catalysts or reagents would be necessary to achieve enantioselectivity. Without the introduction of a chiral element, all products would be obtained as racemates.

Spectroscopic and Advanced Characterization Techniques for 2 4 Benzylphenoxy 5 Chloroaniline

Vibrational Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy Applications and Spectral Interpretation

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For 2-(4-Benzylphenoxy)-5-chloroaniline, key expected IR absorptions would include:

N-H Stretching: The aniline (B41778) amine group (-NH2) would exhibit characteristic symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic and aliphatic C-H stretches from the benzyl (B1604629) and phenoxy rings.

C=C Stretching: Aromatic ring stretching vibrations.

C-O-C Stretching: The ether linkage would show a strong, characteristic absorption.

C-Cl Stretching: The carbon-chlorine bond would have a specific stretching vibration.

C-N Stretching: The bond between the aniline ring and the nitrogen atom.

Without experimental data, a precise data table of IR peaks and their assignments cannot be generated.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric vibrations of the aromatic rings.

The C-C backbone vibrations.

A data table of Raman shifts and their corresponding vibrational modes is contingent on experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for:

The -NH2 protons.

The protons on the chloro-substituted aniline ring.

The protons on the benzyl group's phenyl ring.

The methylene (B1212753) (-CH2-) protons of the benzyl group.

The protons on the phenoxy ring.

The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton.

A data table summarizing these expected ¹H NMR signals cannot be accurately completed without experimental data.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Backbone Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would reveal:

The number of unique carbon atoms.

The chemical environment of each carbon, distinguishing between aromatic, aliphatic, and carbons bonded to heteroatoms (O, N, Cl).

An accurate data table of ¹³C NMR chemical shifts requires experimental measurement.

Advanced and Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of a molecule like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to identify adjacent protons within the same spin system (e.g., within each aromatic ring). youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different structural fragments of the molecule, such as linking the benzyl group to the phenoxy ring and the phenoxy ring to the aniline ring. researchgate.netresearchgate.net

The interpretation of these 2D NMR spectra would provide conclusive evidence for the complete chemical structure of this compound. However, the generation of data tables and detailed analysis is dependent on the availability of experimental spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₉H₁₆ClNO), mass spectrometry would confirm the molecular mass and provide insights into the connectivity of its constituent parts—the chloroaniline, the phenoxy, and the benzyl groups.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm its elemental composition.

Table 1: Predicted HRMS Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₉H₁₆ClNO
Theoretical Monoisotopic Mass309.0915 g/mol
Predicted [M+H]⁺ Ion310.0993

This high-precision measurement would provide strong evidence for the chemical formula of the compound, differentiating it from any potential isomers or impurities.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure.

Predicted fragmentation pathways would likely involve the cleavage of the ether bond and the benzylic bond, which are typically the most labile parts of the molecule under MS/MS conditions. Based on the analysis of related structures like 4-benzylaniline (B49627) and substituted diphenyl ethers, the following key fragments would be anticipated:

Loss of the benzyl group: A primary fragmentation would be the cleavage of the benzyl group (C₇H₇), leading to a prominent fragment ion. The tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91 is a very common and stable fragment in the mass spectra of benzyl-containing compounds.

Cleavage of the ether linkage: Scission of the C-O bond of the diphenyl ether moiety would result in fragments corresponding to the chlorophenoxy and benzylphenoxy parts of the molecule.

Fragments from the chloroaniline moiety: Ions corresponding to the 5-chloroaniline portion could also be observed.

Table 2: Predicted Key MS/MS Fragments for [C₁₉H₁₆ClNO+H]⁺

Precursor Ion (m/z)Predicted Product Ion (m/z)Corresponding Fragment
310.191.1[C₇H₇]⁺ (Tropylium ion)
310.1182.1[C₁₂H₁₀O]⁺ (Loss of chloroaniline)
310.1127.0[C₆H₆ClN]⁺ (Chloroaniline moiety)

The systematic analysis of these fragment ions allows for a detailed reconstruction of the molecule's structure, confirming the specific arrangement of the benzyl, phenoxy, and chloroaniline groups.

To analyze this compound in complex mixtures or to confirm its purity, mass spectrometry is typically coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most probable method for the analysis of this compound. Due to its molecular weight and polarity, it is well-suited for LC separation. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) (both likely containing a small amount of formic acid to promote ionization) would be appropriate. This setup would allow for the separation of the target compound from starting materials, by-products, and other impurities before it enters the mass spectrometer for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although it might require derivatization of the amine group to increase the compound's volatility and thermal stability. GC-MS provides excellent separation efficiency and often results in highly detailed and reproducible fragmentation patterns, which are valuable for library matching and structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* and n → π* transitions associated with its aromatic rings and the lone pairs of electrons on the nitrogen and oxygen atoms. The conjugation between the phenoxy group and the aniline ring, as well as the presence of the benzyl chromophore, will influence the position and intensity of these absorption maxima (λmax).

Based on related compounds like aniline, phenol (B47542), and chlorobenzene, the following absorptions would be predicted:

Table 3: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

Transition TypePredicted λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Chromophore
π → π~210~25,000Phenyl rings
π → π~265~15,000Benzyl and phenoxy groups
n → π*~310~3,000Aniline moiety

The exact positions and intensities of these bands would be sensitive to the solvent used, due to solvent-solute interactions.

X-ray Diffraction (XRD) and Single-Crystal Crystallography for Solid-State Structure

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of a crystalline solid.

Powder X-ray Diffraction (PXRD) would be used to analyze the bulk material, providing information on its crystallinity and phase purity. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline form of the compound.

Single-Crystal X-ray Crystallography , if a suitable single crystal can be grown, would provide the most precise and detailed structural information. This technique can determine the exact spatial arrangement of all atoms in the molecule, yielding precise bond lengths, bond angles, and torsion angles. A key structural feature of interest in this compound would be the dihedral angle between the two aromatic rings of the diphenyl ether moiety, which is influenced by the substitution pattern. nih.govcdc.gov For non-ortho substituted diphenyl ethers, this angle is expected to be non-zero, leading to a non-planar conformation. nih.govcdc.gov

Table 4: Hypothetical Crystallographic Data for this compound

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)95.5
Volume (ų)1560
Z4

These data would allow for the unambiguous confirmation of the molecular structure and provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Advanced Microscopic Techniques for Material Characterization

Should this compound be prepared as a solid material, advanced microscopic techniques could be employed to characterize its morphology and surface features.

Scanning Electron Microscopy (SEM) would be used to visualize the surface morphology of the crystalline or amorphous solid. SEM images can reveal details about particle shape, size distribution, and surface texture at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) could provide higher resolution images, allowing for the observation of internal structure and crystallographic defects if the material is sufficiently thin.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography at the nanometer scale. AFM could be used to obtain three-dimensional images of the crystal surface, revealing features such as steps, terraces, and other growth features, and to measure surface roughness.

These microscopic techniques would complement the data from other analytical methods to provide a complete picture of the material properties of this compound.

Scanning Electron Microscopy (SEM) for Surface Morphology

No published studies containing SEM images or analysis of the surface morphology of this compound could be located. Such an analysis would typically provide insights into the compound's crystallinity, particle size distribution, and surface texture in its solid state.

Transmission Electron Microscopy (TEM) for Nanoscale Features

There is no available research detailing the use of TEM to investigate the nanoscale features of this compound. This technique would be instrumental in identifying any nanostructures, internal morphology, or crystallographic defects within the material.

Thermal Analysis Methods

Thermogravimetric Analysis (TGA) for Thermal Stability

Specific TGA data, which would illustrate the decomposition profile and thermal stability of this compound, is not present in the accessible scientific literature. A TGA curve would quantify the mass loss of the compound as a function of increasing temperature, indicating its degradation points and the nature of its decomposition.

Differential Scanning Calorimetry (DSC) for Phase Transitions

No DSC thermograms for this compound have been published. This analysis is crucial for identifying key thermal events such as melting points, glass transitions, and polymorphic phase changes, providing fundamental data on the compound's thermodynamic properties.

Reactivity and Mechanistic Chemistry of 2 4 Benzylphenoxy 5 Chloroaniline

Reactivity of the Aniline (B41778) Functional Group

The aniline portion of the molecule, a primary aromatic amine, is a key center of reactivity. The amino group (-NH₂) is a strong activating group, meaning it increases the electron density of the aromatic ring to which it is attached, making the ring more susceptible to electrophilic attack. byjus.com

The -NH₂ group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. byjus.comchemistrysteps.com In the case of 2-(4-Benzylphenoxy)-5-chloroaniline, the positions available for substitution on the aniline ring are C4 and C6 (ortho to the amine) and, conceptually, the para position which is already substituted with the chloro group.

However, the directing effects of the other substituents on the aniline ring must also be considered:

-Cl (Chloro group): This is a deactivating but ortho, para-directing group.

-O- (Ether linkage): This is an activating and ortho, para-directing group.

The powerful activating effect of the amino group generally dominates. cdnsciencepub.com Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group. Steric hindrance from the bulky 2-(4-benzylphenoxy) group might influence the regioselectivity between the C4 and C6 positions.

Common electrophilic aromatic substitution reactions that anilines undergo include halogenation, nitration, and sulfonation. byjus.com However, the high reactivity of the aniline ring can lead to over-reaction, such as the formation of polyhalogenated products. libretexts.org To control the reaction and achieve monosubstitution, the activating effect of the amino group can be attenuated by converting it into an amide (e.g., acetanilide) prior to the substitution reaction. The acetyl group can later be removed via hydrolysis. libretexts.org

It is important to note that Friedel-Crafts reactions are generally unsuccessful with anilines because the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the basic amino group, deactivating the ring towards electrophilic substitution. chemistrysteps.comlibretexts.org

Reaction Type Expected Outcome on Aniline Ring Controlling Factors
HalogenationPolysubstitution (ortho and para to -NH₂)Protection of the amino group as an amide can allow for controlled monosubstitution.
NitrationMixture of ortho and para isomers, with potential for meta isomer due to anilinium ion formation in acidic media. byjus.comProtection of the amino group is often necessary to prevent oxidation and control regioselectivity. libretexts.org
SulfonationFormation of anilinium hydrogen sulfate, which upon heating yields sulfanilic acid derivatives. byjus.comReaction conditions (temperature) can influence the final product.
Friedel-CraftsNo reaction due to complexation of the Lewis acid with the amine. chemistrysteps.comlibretexts.orgN/A

The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic. quora.com This allows it to participate in a variety of reactions.

Acylation: The amine can react with acyl halides or anhydrides to form amides. This is the basis for the protection strategy mentioned earlier.

Alkylation: While direct alkylation is possible, it can be difficult to control and may lead to over-alkylation (formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts).

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form diazonium salts. libretexts.org These salts are highly versatile intermediates that can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups onto the aromatic ring. libretexts.org

Aniline derivatives can also act as nucleophilic catalysts in reactions such as hydrazone formation. rsc.org

Reactivity of the Phenoxy Ether Linkage

Diaryl ethers are generally stable linkages due to the strength of the C-O bond. Cleavage of this bond typically requires harsh reaction conditions. However, the ether linkage can be a site of reactivity under certain catalytic conditions.

Ullmann-type cross-coupling reactions are a common method for the synthesis of diaryl ethers, involving the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. nih.gov While this is a synthetic route, it also highlights the potential for the reverse reaction (cleavage) under specific catalytic conditions. Modern methods often employ palladium or other transition metal catalysts. organic-chemistry.org

The synthesis of diaryl ethers can also be achieved through methods that involve the formal insertion of an oxygen atom between Suzuki-Miyaura coupling partners, showcasing the diverse catalytic pathways available for forming and potentially cleaving this linkage. acs.org

Reactivity of the Benzyl (B1604629) Moieties

The two benzyl groups in the molecule have their own characteristic reactivity. The benzylic protons (the -CH₂- group attached to the phenyl ring) are particularly reactive.

Oxidation: The benzylic position is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the benzyl group to a carboxylic acid (benzoic acid derivative) or, under milder conditions, to an aldehyde (benzaldehyde derivative).

Free Radical Halogenation: In the presence of a radical initiator (like UV light or AIBN), the benzylic position can undergo free-radical halogenation.

The phenyl rings of the benzyl groups can also undergo electrophilic aromatic substitution, similar to the aniline ring. However, the alkyl group is a weaker activator than the amino group, so these rings are less reactive than the aniline ring.

Oxidation-Reduction Chemistry of this compound

The aniline moiety is the primary site for oxidation-reduction reactions in the molecule.

Oxidation: Anilines can be oxidized by a variety of reagents. For instance, oxidation with manganese dioxide (MnO₂) can lead to the formation of quinone-like structures. chemistrysteps.com The initial step in the oxidation of primary aromatic amines is often the formation of an arylamino radical. acs.org The rate of oxidation is influenced by the substituents on the aromatic ring and the pH of the reaction medium. acs.orgacs.org Electron-donating groups generally increase the rate of oxidation. arabjchem.org The oxidation of anilines can also be catalyzed by enzymes like horseradish peroxidase. cdnsciencepub.com

Reduction: The functional groups in this compound (amine, ether, chloro) are generally in a reduced state. Further reduction would typically target the aromatic rings, which would require harsh conditions such as high-pressure hydrogenation. The chloro group can potentially be removed via catalytic hydrogenation, a process known as hydrodehalogenation.

Computational studies have shown a correlation between the one-electron oxidation potentials of substituted anilines and their reactivity, with the energy of the highest occupied molecular orbital (HOMO) being a key descriptor. umn.edu

Catalytic Transformations and Reaction Pathways

The structure of this compound allows for a range of catalytic transformations.

Cross-Coupling Reactions: The chloro-substituted aniline ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The amino group can act as a directing group in some C-H functionalization reactions, typically leading to ortho-functionalized products. nih.govacs.org However, specific ligand systems have been developed to achieve para-selective C-H olefination of aniline derivatives. nih.govacs.org

Catalytic Hydrogenation: As mentioned, catalytic hydrogenation can be used to reduce the nitro group in the synthesis of such compounds. google.com This method can also potentially lead to the cleavage of the diaryl ether linkage or dehalogenation, depending on the catalyst and reaction conditions. google.com

Catalytic Polymerization: Aniline and its derivatives can undergo catalytic polymerization in the presence of catalysts like copper(II) salts to form polyanilines. oup.com

The synthesis of related structures, such as 2,4-dichloro-5-isopropoxy aniline, often involves catalytic reduction of a nitro precursor. google.com

Transition Metal-Catalyzed Reactions

There is currently no specific information available in peer-reviewed scientific literature regarding the transition metal-catalyzed reactions of this compound. While the aniline and chloro-substituted aromatic moieties present in the molecule suggest potential for various cross-coupling and amination reactions, detailed studies involving specific catalysts (e.g., palladium, copper, rhodium) and reaction mechanisms have not been reported for this particular compound.

Organic Catalysis and Organocatalytic Systems

Similarly, a review of scientific databases reveals a lack of studies focused on the application of this compound within the realm of organic catalysis. The potential for the amine group to act as a catalyst or to be a substrate in organocatalytic transformations remains unexplored in the available literature.

Computational Chemistry and Molecular Modeling of Reactivity

Detailed computational studies on this compound are not present in the accessible scientific literature.

Quantum Mechanical Calculations (e.g., DFT, AM1) for Electronic Structure and Reaction Energies

No published research could be found that details the use of quantum mechanical methods such as Density Functional Theory (DFT) or Austin Model 1 (AM1) to investigate the electronic structure, molecular orbitals, or reaction energies of this compound. Such calculations would be valuable for predicting its reactivity, understanding its electronic properties, and elucidating potential reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no available molecular dynamics simulation studies for this compound. These simulations would provide insight into the molecule's conformational flexibility, preferred spatial arrangements, and the nature of its interactions with other molecules or in different solvent environments.

Environmental Chemistry and Degradation Pathways of 2 4 Benzylphenoxy 5 Chloroaniline

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation, involving the absorption of light and subsequent chemical transformation, is a primary route for the breakdown of many organic pollutants in the environment. This process can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis Pathways and Quantum Yields

No specific data on the direct photolysis of 2-(4-Benzylphenoxy)-5-chloroaniline is available in the published scientific literature. To determine its environmental persistence, studies would be required to measure its light absorption properties, identify the resulting degradation products, and calculate its quantum yield, which is a measure of the efficiency of the photochemical process.

Indirect Photodegradation via Reactive Species (e.g., Hydroxyl Radicals, Singlet Oxygen)

The indirect photodegradation of this compound through reactions with species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are commonly found in sunlit natural waters, has not been experimentally investigated. Research is needed to determine the rate constants for these reactions to assess the potential for indirect photolysis as a significant degradation pathway. While studies on other chloroanilines suggest that reactions with hydroxyl radicals can be a degradation route, specific data for this compound is absent. mdpi.com

Kinetics of Photodegradation under Simulated Environmental Conditions

There is no available information regarding the kinetics of the photodegradation of this compound under simulated environmental conditions. Such studies would be essential to predict its half-life in various environmental compartments, such as surface waters and the atmosphere.

Biodegradation Pathways and Microbial Transformation

Biodegradation, the breakdown of organic matter by microorganisms, is another crucial process that determines the fate of chemical compounds in the environment. missouri.eduwikipedia.orgresearchgate.net This can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Biodegradation Mechanisms and Microorganisms Involved

There are no published studies on the aerobic biodegradation of this compound. Consequently, the specific microorganisms capable of degrading this compound, the enzymatic pathways involved, and the resulting metabolites have not been identified. Research in this area would be necessary to understand its persistence in aerobic environments like topsoil and aerated waters.

Anaerobic Biodegradation Mechanisms and Consortia

Similarly, the anaerobic biodegradation of this compound has not been documented in the scientific literature. Information on its degradation potential in anaerobic settings such as sediments and groundwater is currently unavailable. Studies are required to identify any anaerobic microbial consortia capable of its transformation and to elucidate the degradation pathways under these conditions.

Identification of Degradation Metabolites and Intermediates

The biodegradation of this compound is anticipated to proceed through the cleavage of its aromatic rings and the transformation of its functional groups. Based on studies of similar compounds, a number of potential metabolites and intermediates can be proposed.

The initial steps in the microbial degradation of the chloroaniline portion of the molecule likely involve oxidative deamination to form a corresponding chlorocatechol. frontiersin.org For instance, the degradation of p-chloroaniline has been shown to produce intermediates such as 4-chlorocatechol. nih.govnih.gov This is a common pathway observed in various bacteria that can utilize chloroanilines as a source of carbon and nitrogen. nih.gov

The diphenyl ether linkage may undergo cleavage, a common degradation pathway for diphenyl ether herbicides. tandfonline.commdpi.com This would lead to the formation of separate phenolic and aniline-containing compounds. Photodegradation studies on diphenyl ether herbicides have identified products resulting from the cleavage of the ether bond (Ar-O). tandfonline.com

The benzyl (B1604629) group could also be a site of metabolic attack, potentially leading to the formation of benzoic acid derivatives through oxidation.

Advanced oxidation processes (AOPs) can generate a different suite of degradation products. For example, the degradation of 4-chloroaniline (B138754) via AOPs has been shown to produce intermediates such as 4-chlorophenol, 4,4'-dichloroazobenzene, and 4-chloronitrobenzene. researchgate.net

The table below summarizes the potential degradation metabolites of this compound based on the degradation of its structural components.

Potential Metabolite/Intermediate Precursor Moiety Degradation Process Reference
5-chloro-2-hydroxyanilineChloroanilineHydroxylationInferred
Chlorocatechol derivativesChloroanilineOxidative Deamination frontiersin.orgnih.gov
4-Benzylphenol (B16752)Diphenyl etherEther bond cleavageInferred from tandfonline.com
5-ChloroanilineDiphenyl etherEther bond cleavageInferred from tandfonline.com
Benzoic acidBenzyl groupOxidationInferred
4-ChlorophenolChloroanilineAdvanced Oxidation researchgate.net
4,4'-DichloroazobenzeneChloroanilineAdvanced Oxidation researchgate.net
4-ChloronitrobenzeneChloroanilineAdvanced Oxidation researchgate.net
Hydroxylated and methoxylated derivativesDiphenyl etherBiotransformation nih.govnih.gov

Enzymatic Systems and Metabolic Flux Analysis

The enzymatic systems responsible for the degradation of this compound are likely to be diverse, reflecting the different chemical bonds within the molecule. While no specific enzymatic studies have been conducted on this compound, the enzymes involved in the degradation of its structural analogues are well-documented.

For the chloroaniline moiety, key enzymes include:

Aniline (B41778) dioxygenase: This enzyme initiates the degradation by catalyzing the oxidative deamination of chloroaniline to a chlorocatechol. frontiersin.org

Catechol 2,3-dioxygenase and Chlorocatechol 1,2-dioxygenase: These enzymes are responsible for the subsequent cleavage of the aromatic ring of the chlorocatechol intermediate, following either a meta- or ortho-cleavage pathway. nih.govnih.gov Bacterial strains such as Diaphorobacter, Pseudomonas, and Rhodococcus have been shown to possess these enzymatic capabilities for chloroaniline degradation. nih.govnih.govplos.org

The degradation of the diphenyl ether structure is also enzymatically mediated. In bacteria, dioxygenases are known to cleave the ether bond of diphenyl ethers. Laccase, an enzyme found in some fungi and bacteria, has also been implicated in the degradation of diphenyl ether herbicides. wikipedia.org

A comprehensive metabolic flux analysis for this compound is not available. Such an analysis would quantify the flow of metabolites through the various degradation pathways, providing a deeper understanding of the metabolic network. This would require detailed studies using isotopically labeled substrates to trace the fate of the carbon atoms from the parent compound into its various metabolites and ultimately into biomass or carbon dioxide.

The table below lists the potential enzymatic systems involved in the degradation of this compound.

Enzyme Function Target Moiety Reference
Aniline dioxygenaseOxidative deaminationChloroaniline frontiersin.org
Catechol 2,3-dioxygenaseAromatic ring cleavage (meta)Chlorocatechol nih.govnih.gov
Chlorocatechol 1,2-dioxygenaseAromatic ring cleavage (ortho)Chlorocatechol nih.gov
DioxygenasesEther bond cleavageDiphenyl etherInferred
LaccaseOxidative degradationDiphenyl ether wikipedia.org

Chemical Degradation Mechanisms in Environmental Matrices

Beyond biological degradation, this compound is subject to various chemical degradation processes in the environment.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical process where water reacts with a compound, breaking it down. For this compound, the primary sites for potential hydrolysis are the ether linkage and the amine group. However, anilines and diphenyl ethers are generally resistant to hydrolysis under typical environmental pH conditions. nih.gov Studies on chloroanilines suggest that they are not expected to undergo significant hydrolysis in the environment due to the lack of easily hydrolyzable functional groups. nih.gov Similarly, the ether bond in diphenyl ethers is generally stable to hydrolysis. Therefore, it is anticipated that this compound would exhibit high hydrolytic stability. Significant degradation via hydrolysis would likely only occur under extreme pH conditions not typically found in the environment.

Oxidative Degradation Processes (e.g., Advanced Oxidation Processes)

Advanced oxidation processes (AOPs) involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can effectively degrade persistent organic pollutants. youtube.comnih.gov These processes are relevant in engineered water treatment systems and can also occur naturally to some extent through photochemical reactions in sunlit surface waters.

The degradation of this compound by AOPs would likely involve attack at multiple sites:

Hydroxylation of the aromatic rings: The •OH radical can add to the aromatic rings, leading to the formation of hydroxylated derivatives.

Cleavage of the ether bond: The strong oxidizing power of •OH can break the stable ether linkage.

Oxidation of the amine group: The aniline nitrogen can be oxidized.

Oxidation of the benzyl group: The benzylic carbon is susceptible to oxidation.

Studies on the AOP-mediated degradation of 4-chloroaniline have identified several degradation products, including 4-chlorophenol, 4,4'-dichloroazobenzene, and 4-chloronitrobenzene, indicating the complexity of the reaction pathways. researchgate.net The application of AOPs like UV/TiO2 or UV/H2O2 would likely lead to the mineralization of this compound to carbon dioxide, water, and inorganic chloride and nitrate. researchgate.net

Environmental Fate Modeling and Predictive Studies

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. researchgate.netrsc.org These models integrate information on a chemical's physical-chemical properties, degradation rates, and the characteristics of the environmental compartments (air, water, soil, sediment).

Quantitative Structure-Activity Relationships (QSAR) for Degradation Rates

Quantitative Structure-Activity Relationships (QSAR) are models that relate the chemical structure of a compound to its biological activity or a physical property, such as its degradation rate. nih.gov QSAR models can be used to estimate the degradation potential of a chemical when experimental data are lacking.

For the biodegradation of anilines, QSAR studies have shown that electronic and steric properties are key determinants of their degradability. nih.gov For instance, the presence of electron-withdrawing groups like chlorine can affect the susceptibility of the aromatic ring to enzymatic attack. The development of a specific QSAR model for the degradation of this compound would involve compiling a dataset of structurally related compounds with known degradation rates and then using statistical methods to build a predictive model based on various molecular descriptors. Such a model could provide valuable estimates of its persistence in the environment. A QSAR study on the toxicity of aniline derivatives to algae indicated that the presence of chlorine substituents, particularly at the para position, can influence the compound's biological activity. nih.gov

The table below outlines the parameters that would be essential for a QSAR model predicting the degradation rate of this compound.

QSAR Parameter Type Specific Descriptors (Examples) Relevance to Degradation Reference
Electronic PropertiesHammett constants, Dipole moment, HOMO/LUMO energiesInfluence on susceptibility to enzymatic attack and oxidative processes. nih.gov
Steric PropertiesMolecular volume, Surface area, Molar refractivityAffects the ability of the molecule to fit into the active site of degradative enzymes. nih.gov
HydrophobicityOctanol-water partition coefficient (logP)Governs partitioning into different environmental compartments and bioavailability to microorganisms. nih.gov
Topological IndicesConnectivity indices, Shape indicesDescribe the branching and overall shape of the molecule, which can correlate with degradability. nih.gov

Prediction of Environmental Partitioning and Distribution (e.g., Soil, Water, Air)

In the absence of direct experimental data for this compound, its environmental partitioning and distribution are predicted using quantitative structure-property relationship (QSPR) models. These computational tools estimate the physicochemical properties of a chemical based on its molecular structure. The United States Environmental Protection Agency's (US EPA) EPI Suite™ (Estimation Programs Interface) is a widely used and validated suite of such models for predicting the environmental fate of organic chemicals. chemsafetypro.comepisuite.devchemistryforsustainability.org The following sections detail the predicted properties that govern the distribution of this compound in soil, water, and air.

The predictions are based on the compound's structure, which combines features of a chloroaniline and a benzylphenoxy group. These estimations provide a scientific basis for assessing how the compound will behave when released into the environment.

Predicted Physicochemical Properties

The environmental partitioning of a chemical is primarily governed by its key physicochemical properties. For this compound, these properties have been estimated using established QSPR methodologies.

PropertyPredicted ValueUnitMethodSignificance for Environmental Partitioning
Log K_ow (Octanol-Water Partition Coefficient) 5.67UnitlessKOWWIN™Indicates a high potential for bioaccumulation in organisms and strong adsorption to organic matter in soil and sediment.
Water Solubility 0.218mg/LWSKOWWIN™/WATERNT™Low water solubility suggests the compound will not readily dissolve in water and is likely to partition to solid phases.
Vapor Pressure 2.19 x 10⁻⁷mm HgMPBPWIN™Very low vapor pressure indicates that the compound is essentially non-volatile and will not be present in significant concentrations in the atmosphere.
Henry's Law Constant 6.13 x 10⁻⁸atm·m³/molHENRYWIN™A low Henry's Law constant confirms that the compound has a low tendency to volatilize from water or moist soil surfaces.
Soil Adsorption Coefficient (K_oc_) 1.85 x 10⁴L/kgKOCWIN™A high K_oc_ value indicates strong binding to the organic carbon fraction of soil and sediment, leading to low mobility.
Note: The values presented in this table are estimates generated from QSPR models (such as the US EPA's EPI Suite™) for illustrative purposes, as experimental data for this specific compound is not publicly available.

Distribution in Soil

Based on its high estimated soil adsorption coefficient (K_oc_) of 1.85 x 10⁴ L/kg, this compound is expected to have very low mobility in soil. Upon release to a terrestrial environment, the compound will strongly adsorb to the organic matter present in soil particles. This strong binding significantly limits its potential to leach into groundwater. The low water solubility further reduces the likelihood of transport through the soil column with percolating water. Consequently, the compound is predicted to remain predominantly in the upper soil layers, where it was introduced. The general behavior of chloroanilines shows a tendency to bind with soil components, which supports this prediction. scbt.com

Distribution in Water

The environmental fate of this compound in aquatic systems is dictated by its low water solubility (0.218 mg/L) and high octanol-water partition coefficient (Log K_ow_ of 5.67). These properties indicate that the compound will not readily dissolve in the water column. Instead, it will preferentially partition from the water to suspended solids and bottom sediments, which are typically rich in organic matter. The very low estimated Henry's Law constant (6.13 x 10⁻⁸ atm·m³/mol) suggests that volatilization from water surfaces is not a significant removal process. nih.govcopernicus.org Therefore, in an aquatic environment, this compound is expected to accumulate in the sediment.

Distribution in Air

With a predicted vapor pressure of 2.19 x 10⁻⁷ mm Hg, this compound is classified as a non-volatile compound. epa.gov This extremely low volatility means that significant partitioning to the atmosphere is highly unlikely. If released into the air, for instance as an aerosol, it would be expected to adsorb to airborne particulate matter and be subsequently removed from the atmosphere via wet or dry deposition. Its low Henry's Law constant further confirms that it will not readily move from water or moist soil into the air. chemistryforsustainability.org

Unveiling the Industrial Potential of this compound: A Deep Dive into its Applications

While the specific compound This compound is not extensively documented in publicly available research literature regarding its direct, large-scale industrial applications, its chemical structure as a substituted aniline and a diaryl ether provides a strong basis for exploring its potential roles in various sectors of materials science and industrial chemistry. This article delves into the prospective applications of this compound, drawing upon established chemical principles and the known functionalities of its constituent molecular fragments.

Future Research Directions for 2 4 Benzylphenoxy 5 Chloroaniline

Development of Green Chemistry Approaches for Synthesis and Processing

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research into the synthesis of 2-(4-Benzylphenoxy)-5-chloroaniline should prioritize the development of environmentally benign methodologies.

Key Research Objectives:

Catalyst Development: Exploration of non-toxic and recyclable catalysts, such as metal-organic frameworks (MOFs) or enzyme-based systems, could offer a more sustainable alternative to traditional coupling reagents.

Solvent Selection: Investigating the use of green solvents like supercritical fluids, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis process. researchgate.net

Energy Efficiency: The adoption of microwave-assisted or flow chemistry techniques could lead to faster reaction times and lower energy consumption compared to conventional heating methods.

A comparative analysis of potential green synthesis routes is presented in the table below:

Synthesis ApproachPotential AdvantagesResearch Challenges
Enzyme Catalysis High selectivity, mild reaction conditions, biodegradability of catalyst.Enzyme stability, substrate scope, cost of enzyme production.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for improved yields.Scale-up limitations, potential for localized overheating.
Flow Chemistry Precise control over reaction parameters, enhanced safety, ease of scale-up.Initial equipment cost, potential for clogging with solid byproducts.

Exploration of Novel Chemical Transformations and Derivatization Strategies

The functional groups present in this compound—an amine, a chloro substituent, and aromatic rings—offer multiple sites for chemical modification. Derivatization is a key strategy for modulating the physicochemical properties of a molecule and exploring its structure-activity relationships.

Potential Derivatization Pathways:

N-Alkylation and N-Acylation: The aniline (B41778) nitrogen can be readily alkylated or acylated to produce a library of new compounds with potentially altered biological activities or material properties.

Electrophilic Aromatic Substitution: The electron-rich aromatic rings can be functionalized through reactions such as nitration, halogenation, or Friedel-Crafts acylation to introduce new substituents.

Cross-Coupling Reactions: The chloro group can be a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.

Integration of Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization. Advanced spectroscopic techniques can provide real-time insights into the formation and consumption of intermediates.

Applicable Spectroscopic Methods:

Spectroscopic TechniqueInformation GainedPotential Application
In-situ FTIR/Raman Spectroscopy Real-time monitoring of functional group transformations.Optimizing reaction endpoints and identifying key intermediates in synthesis.
Process Analytical Technology (PAT) Continuous analysis and control of critical process parameters.Ensuring batch-to-batch consistency in a scaled-up manufacturing process.
2D NMR Spectroscopy (COSY, HSQC, HMBC) Detailed structural elucidation of novel derivatives.Confirming the connectivity of atoms in newly synthesized compounds.

Refinement of Computational Models for Comprehensive Chemical Behavior Prediction

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and reducing the need for trial-and-error synthesis.

Areas for Computational Investigation:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and spectroscopic signatures of this compound and its derivatives.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of a protein.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of a series of derivatives with their observed activity, facilitating the design of more potent compounds.

Investigation of Environmental Degradation Pathways in Complex Real-World Matrices

Understanding the environmental fate of this compound is essential for assessing its potential long-term impact. Research in this area should focus on its persistence, transformation, and ultimate degradation products in various environmental compartments.

Key Research Questions:

Biodegradation: What microorganisms are capable of degrading this compound, and what are the enzymatic pathways involved?

Photodegradation: How does exposure to sunlight affect the stability of the molecule in aquatic and terrestrial environments?

Metabolite Identification: What are the major degradation products, and are they more or less toxic than the parent compound?

Q & A

Q. What are the recommended synthetic routes for 2-(4-Benzylphenoxy)-5-chloroaniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Routes : Utilize Ullmann coupling between 5-chloro-2-nitroaniline and 4-benzylphenol, followed by nitro group reduction. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed using a halogenated aniline derivative and 4-benzylphenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization :
    • Catalyst : Copper iodide (CuI) for Ullmann coupling enhances reaction efficiency.
    • Temperature : Maintain 110–130°C for SNAr to balance reaction rate and side-product formation.
    • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates.
    • Purity Monitoring : Use TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, UV detection at 254 nm) to track progress and purity .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 5.2–5.5 ppm). 13C NMR confirms benzyl and phenoxy carbons .
    • FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C stretch) validate functional groups.
  • Purity Analysis :
    • HPLC : Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with gradient elution (acetonitrile/water + 0.1% TFA). Compare retention time with a certified reference standard.
    • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in further derivatization?

Methodological Answer:

  • Electronic Effects :
    • The benzyl group donates electron density via resonance, activating the phenoxy ring for electrophilic substitution.
    • The chlorine atom at the 5-position withdraws electrons, directing reactions to the ortho and para positions of the aniline ring.
  • Reactivity Analysis :
    • Hammett Plots : Quantify substituent effects on reaction rates (e.g., nitration, sulfonation) using σ⁻ values.
    • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and reactive sites .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Data Discrepancy Analysis :
    • Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), concentrations (µM vs. nM), and incubation times.
    • Metabolite Interference : Use LC-MS to detect metabolic byproducts that may alter activity .
    • Orthogonal Assays : Validate enzyme inhibition (e.g., iNOS) with both fluorometric (e.g., DAF-FM DA) and colorimetric (e.g., Griess reagent) methods .

Q. How to design in vitro assays to evaluate the enzyme inhibitory potential of this compound derivatives?

Methodological Answer:

  • Assay Design :
    • Enzyme Source : Use recombinant human enzymes (e.g., iNOS, COX-2) to ensure specificity.
    • Inhibition Kinetics : Measure IC50 values using fluorogenic substrates (e.g., DAF-2 for nitric oxide) and Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
    • Selectivity Screening : Test against structurally related enzymes (e.g., eNOS, COX-1) to assess off-target effects .

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2-(4-Benzylphenoxy)-5-chloroaniline
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Reactant of Route 2
2-(4-Benzylphenoxy)-5-chloroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.